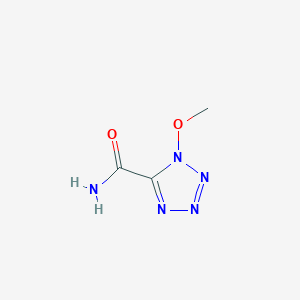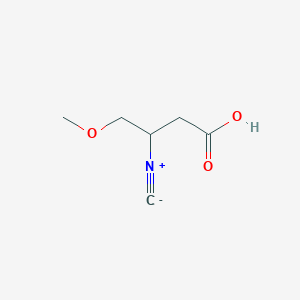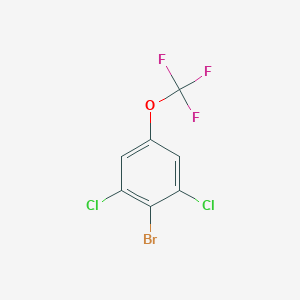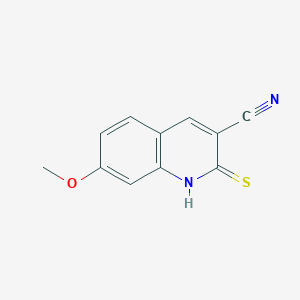
2-メルカプト-7-メトキシキノリン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercapto-7-methoxy-quinoline-3-carbonitrile is an organic compound with the molecular formula C11H8N2OS and a molecular weight of 216.26. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, along with a mercapto group (-SH), a methoxy group (-OCH3), and a carbonitrile group (-C≡N) .
科学的研究の応用
2-Mercapto-7-methoxy-quinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological macromolecules is of particular interest in drug discovery.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
準備方法
The synthesis of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives. One common method is the cyclization of 2-aminobenzonitrile derivatives with carbon disulfide and methanol under basic conditions to form the quinoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
2-Mercapto-7-methoxy-quinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: The carbonitrile group (-C≡N) can be reduced to an amine (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group (-OCH3) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. This reaction typically requires the presence of a strong base or acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of a disulfide compound, while reduction of the carbonitrile group yields an amine derivative .
作用機序
The mechanism of action of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The methoxy group (-OCH3) and carbonitrile group (-C≡N) can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
2-Mercapto-7-methoxy-quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
2-Mercapto-quinoline-3-carbonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.
7-Methoxy-quinoline-3-carbonitrile: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.
2-Mercapto-7-methoxy-quinoline: Lacks the carbonitrile group, which may affect its ability to participate in hydrogen bonding and hydrophobic interactions.
The presence of all three functional groups in 2-Mercapto-7-methoxy-quinoline-3-carbonitrile makes it unique and versatile for various applications .
特性
IUPAC Name |
7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWBDRFIVYOYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
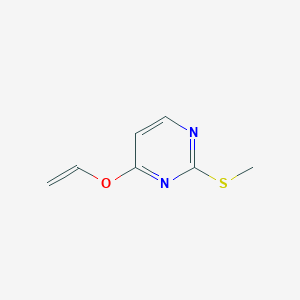
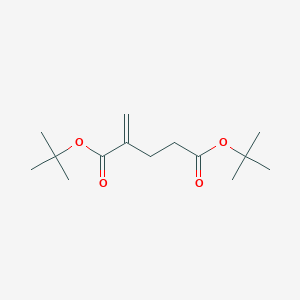
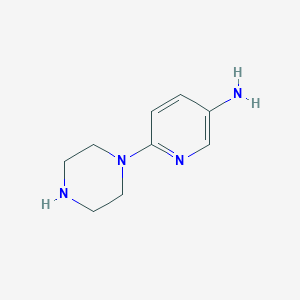
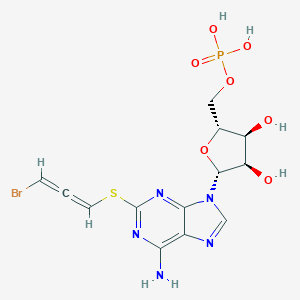
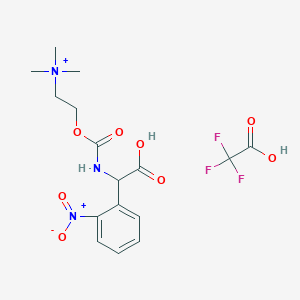
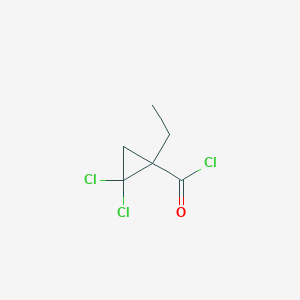
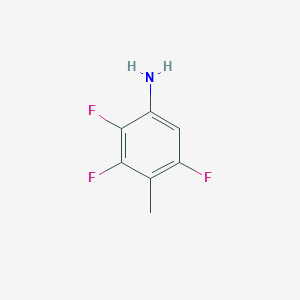
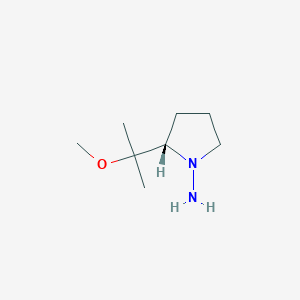
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)

